molecular formula SCN(−)<br>CNS- B1210189 Thiocyanate CAS No. 302-04-5

Thiocyanate

Cat. No. B1210189
CAS RN: 302-04-5
M. Wt: 58.08 g/mol
InChI Key: ZMZDMBWJUHKJPS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Thiocyanate, also known as rhodanid or thiocyanic acid, belongs to the class of organic compounds known as thiocyanates. These are salts or esters of thiocyanic acid, with the general formula RSC#N (R=alkyl, aryl). Thiocyanate is soluble (in water) and an extremely strong acidic compound (based on its pKa). Thiocyanate has been detected in most biofluids, including blood, feces, urine, and saliva. Within the cell, thiocyanate is primarily located in the cytoplasm and mitochondria. Thiocyanate exists in all eukaryotes, ranging from yeast to humans. Thiocyanate participates in a number of enzymatic reactions. In particular, Pyruvic acid and thiocyanate can be biosynthesized from 3-mercaptopyruvic acid and cyanide;  which is catalyzed by the enzyme 3-mercaptopyruvate sulfurtransferase. In addition, Thiocyanate and sulfite can be biosynthesized from cyanide and thiosulfate;  which is mediated by the enzyme thiosulfate sulfurtransferase. In humans, thiocyanate is involved in the cysteine metabolism pathway and the cystinosis, ocular nonnephropathic pathway. Thiocyanate is also involved in the metabolic disorder called the Beta-mercaptolactate-cysteine disulfiduria pathway. Thiocyanate is a potentially toxic compound.
Thiocyanate is a pseudohalide anion obtained by deprotonation of the thiol group of thiocyanic acid. It has a role as a human metabolite. It is a pseudohalide anion and a sulfur molecular entity. It is a conjugate base of an isothiocyanic acid and a thiocyanic acid.

Scientific Research Applications

  • Synthesis and Transformations of Thiocyanates : Thiocyanates are crucial synthetic intermediates in creating various substances, including pesticides, medicines, and materials. Recent advancements have been made in both the synthesis methods and transformations of thiocyanates, contributing significantly to this field (Xu, Zhang, Feng, & Jin, 2019).

  • Electronics and Material Science : Thiocyanate-capped lead sulfide (PbS) nanocubes, when used in thin-film electronics, exhibit unique ambipolar characteristics. These nanocubes have enabled the creation of CMOS-like inverters and are compatible with flexible substrates, indicating potential in flexible electronics (Koh, Saudari, Fafarman, Kagan, & Murray, 2011).

  • Medical Research - Thiocyanate Measurement : In medical research, particularly related to cystic fibrosis, measuring thiocyanate in exhaled breath condensate is significant. A method was developed to determine thiocyanate in dilute samples, which is crucial for understanding its role in various biological fluids (Chandler et al., 2018).

  • Thyroid Hormone Perturbations : Thiocyanate impacts thyroid hormone levels by inhibiting iodide uptake by the thyroid. Understanding the dose-response relationships of thiocyanate is critical for evaluating exposure risks in humans (Willemin & Lumen, 2017).

  • Chemistry of Organic Thiocyanates : Thiocyanates serve as intermediates for synthesizing valuable sulfur-containing compounds. Their preparation methods and applications in synthesizing various chemicals highlight their importance in organic chemistry (Castanheiro, Suffert, Donnard, & Gulea, 2016).

  • Bioremediation and Environmental Sciences : Thiocyanate-degrading microbial consortia are crucial for remediating contaminants from industries like gold mining and coal coking. Understanding the genetic and metabolic diversity of these consortia is key to developing effective bioremediation strategies (Watts & Moreau, 2016).

  • Electrosynthesis in Chemical Reactions : The electrosynthesis of vinyl thiocyanates from cinnamic acids via decarboxylative coupling demonstrates the versatility of thiocyanates in chemical reactions, particularly in the synthesis of pharmaceuticals and other sulfur-containing organic compounds (Yang, He, Lin, & Huang, 2019).

  • Genomic Analysis in Microbiology : Comparative genome analysis of thiocyanate-oxidizing bacteria, such as Thioalkalivibrio species, provides insights into their genomic variation. This knowledge is essential for their application in bioremediation of industrial waste streams (Berben, Overmars, Sorokin, & Muyzer, 2017).

  • Cardiovascular Research : In the Brisighella Heart Study, serum thiocyanates were linked to heart risk factors, showing different impacts on smokers and non-smokers. This suggests a potential protective role of thiocyanates against cardiovascular risk in non-smokers (Cicero et al., 2015).

  • Low Temperature Microbial Fuel Cells : Microbial fuel cells degrading thiocyanate at low temperatures have been studied for their potential in both environmental remediation and electrical energy recovery (Ni et al., 2018).

properties

CAS RN

302-04-5

Product Name

Thiocyanate

Molecular Formula

SCN(−)
CNS-

Molecular Weight

58.08 g/mol

IUPAC Name

thiocyanate

InChI

InChI=1S/CHNS/c2-1-3/h3H/p-1

InChI Key

ZMZDMBWJUHKJPS-UHFFFAOYSA-M

SMILES

C(#N)[S-]

Canonical SMILES

C(#N)[S-]

Other CAS RN

71048-69-6
302-04-5
3535-84-0

physical_description

Solid

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

synonyms

thiocyanate
thiocyanate ion
thiocyanate ion (1-)
thiocyanate ion (2-)
Thiocyanogen ((SCN)2(1-))

Origin of Product

United States

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